molecular formula C17H26BrN B1200499 Phenylcyclidine hydrobromide CAS No. 2981-31-9

Phenylcyclidine hydrobromide

Cat. No.: B1200499
CAS No.: 2981-31-9
M. Wt: 324.3 g/mol
InChI Key: NIWLZFCGPBHMQN-UHFFFAOYSA-N
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Description

Phencyclidine hydrobromide (chemical formula: C₁₇H₂₅N·HBr, molecular weight: 324.3 g/mol) is the hydrobromide salt form of phencyclidine, a synthetic arylcyclohexylamine compound. It is structurally characterized by a cyclohexane ring bonded to a piperidine moiety and a phenyl group, forming the core 1-(1-phenylcyclohexyl)piperidine structure . The hydrobromide salt enhances the compound’s stability and solubility for pharmaceutical or research applications. Phencyclidine hydrobromide is historically associated with the brand names Sernyl and Sernylan, though its clinical use has been largely discontinued due to psychotomimetic side effects .

Key identifiers for this compound include CAS 25253-44-5 and NSC 40902. The anhydrous base constitutes 75.1% of the hydrobromide salt by mass, reflecting the significant contribution of the bromide counterion to its molecular weight .

Properties

CAS No.

2981-31-9

Molecular Formula

C17H26BrN

Molecular Weight

324.3 g/mol

IUPAC Name

1-(1-phenylcyclohexyl)piperidine;hydrobromide

InChI

InChI=1S/C17H25N.BrH/c1-4-10-16(11-5-1)17(12-6-2-7-13-17)18-14-8-3-9-15-18;/h1,4-5,10-11H,2-3,6-9,12-15H2;1H

InChI Key

NIWLZFCGPBHMQN-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(C2=CC=CC=C2)N3CCCCC3.Br

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2)N3CCCCC3.Br

Other CAS No.

2981-31-9

Related CAS

77-10-1 (Parent)

Synonyms

1-(1-Phenylcyclohexyl)piperidine
Angel Dust
CL 395
CL-395
CL395
Dust, Angel
GP 121
GP-121
GP121
Phencyclidine
Phencyclidine Hydrobromide
Phencyclidine Hydrochloride
Sernyl
Serylan

Origin of Product

United States

Comparison with Similar Compounds

Key Findings:

Molecular Weight and Counterion Impact :
The hydrobromide salt has a higher molecular weight (324.3 vs. 279.9 g/mol) due to bromine’s greater atomic mass compared to chlorine. This difference affects molar potency; a higher mass of the hydrobromide salt is required to deliver an equivalent dose of the active base compared to the hydrochloride form .

Anhydrous Base Proportion :
Phencyclidine hydrochloride contains 87.0% anhydrous base by mass, whereas the hydrobromide salt contains only 75.1%. This disparity is critical in pharmaceutical formulation, as the hydrochloride form provides a higher concentration of the active compound per unit mass .

Regulatory and Commercial Context :
Both salts share overlapping identifiers (e.g., NSC 40902) and brand names (Sernylan), suggesting interchangeable use in certain historical applications. However, the hydrochloride salt has additional identifiers (e.g., CI 395), indicating broader regulatory recognition .

Structural Analogues and Broader Context:

While phencyclidine derivatives (e.g., ketamine) exist, the provided evidence focuses solely on its salts. Other hydrobromide/hydrochloride pairs in pharmacology, such as galantamine hydrobromide () or fexofenadine hydrochloride (), demonstrate similar counterion-dependent property variations.

Q & A

What are the established synthetic protocols for Phenylcyclidine hydrobromide, and how can their reproducibility be ensured?

Basic Research Question
Synthesis routes for arylcyclohexylamines like this compound often involve multi-step reactions, including cyclohexylamine derivatization and salt formation. Reproducibility hinges on strict adherence to documented protocols, such as those used for structurally similar compounds (e.g., 3-fluoro PCP hydrochloride) . Key steps include:

  • Purification : Column chromatography or recrystallization to achieve ≥95% purity.
  • Characterization : NMR, FTIR, and mass spectrometry to confirm molecular identity.
  • Documentation : Detailed experimental logs (e.g., solvent ratios, reaction times) to align with guidelines for replicable methods .

How can researchers resolve contradictions in reported thermal stability data for this compound?

Advanced Research Question
Discrepancies in thermal stability (e.g., decomposition temperatures) may arise from differing analytical conditions. Methodological solutions include:

  • Variable-Temperature IR Spectroscopy : Monitor structural integrity across a temperature gradient (e.g., 303–523 K) to identify phase transitions or degradation pathways .
  • Statistical Validation : Use tools like SPSS to compare datasets, applying Student’s t-test for significance (p < 0.05) .
  • Replication Studies : Independently reproduce experiments under controlled humidity and inert atmospheres to isolate environmental variables .

Which analytical techniques are most effective for characterizing this compound’s structural integrity?

Basic Research Question
A multi-modal approach ensures comprehensive analysis:

  • Spectroscopy : FTIR for functional group identification (e.g., C=C stretching at ~1600 cm⁻¹) .
  • Crystallography : X-ray diffraction to resolve absolute configurations, as demonstrated in bromolythranine hydrobromide studies .
  • Chromatography : HPLC-MS for purity assessment and detection of byproducts .
    Documentation should follow journal guidelines, with raw data archived in supplementary materials .

What experimental design considerations are critical when investigating the pharmacological mechanisms of this compound in vitro?

Advanced Research Question
Key factors include:

  • Cell Line Selection : Use validated models (e.g., hepatocytes for metabolic studies) with appropriate controls .
  • Dose-Response Curves : Establish EC₅₀ values using serial dilutions to avoid cytotoxicity artifacts.
  • Ethical Compliance : Adhere to institutional review protocols for human-derived cell lines, as outlined in biomedical research frameworks .
  • Data Triangulation : Combine qPCR, ELISA, and flow cytometry to validate molecular targets .

How should researchers conduct a systematic literature review to identify gaps in this compound research?

Basic Research Question
Follow structured frameworks:

  • PICO/FINER Criteria : Define populations (e.g., animal models), interventions (dosage ranges), and outcomes (behavioral effects) to refine search terms .
  • Source Evaluation : Prioritize primary literature (e.g., Journal of Pharmacology and Experimental Therapeutics) over reviews to avoid bias .
  • Gap Analysis : Map existing studies to highlight under-explored areas (e.g., long-term neurochemical effects) .

What strategies optimize chromatographic separation parameters for this compound in complex matrices?

Advanced Research Question
Optimization requires iterative testing:

  • Mobile Phase : Adjust pH and organic solvent ratios (e.g., acetonitrile:buffer) to improve peak resolution.
  • Column Selection : Use C18 columns with ≤5 µm particle size for enhanced sensitivity .
  • Matrix Cleanup : Solid-phase extraction (SPE) to remove interferents from biological samples .
    Validate methods using spike-recovery experiments and inter-laboratory comparisons .

How can researchers integrate computational modeling with experimental data to predict this compound’s receptor binding affinity?

Advanced Research Question
Combine in silico and in vitro approaches:

  • Docking Simulations : Use tools like AutoDock to model interactions with NMDA receptors.
  • Binding Assays : Radioligand displacement studies to correlate computational predictions with empirical IC₅₀ values .
  • Data Reconciliation : Apply multivariate regression to refine force field parameters in molecular dynamics simulations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenylcyclidine hydrobromide
Reactant of Route 2
Reactant of Route 2
Phenylcyclidine hydrobromide

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